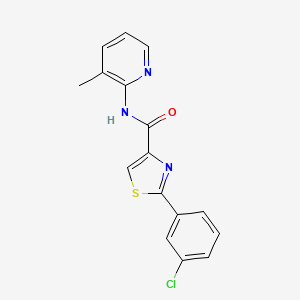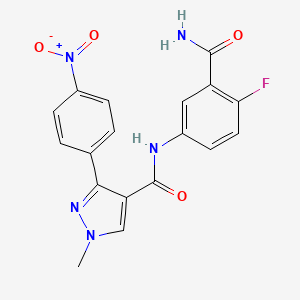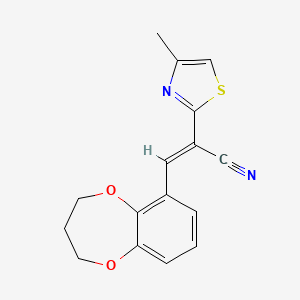![molecular formula C14H12F3N3O B7646343 1-[2-(Trifluoromethyl)quinazolin-4-yl]piperidin-4-one](/img/structure/B7646343.png)
1-[2-(Trifluoromethyl)quinazolin-4-yl]piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Trifluoromethyl)quinazolin-4-yl]piperidin-4-one, also known as TFQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-[2-(Trifluoromethyl)quinazolin-4-yl]piperidin-4-one is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, as well as the development of neurological disorders. This compound has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. This compound has also been found to inhibit the activity of topoisomerase, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death that occurs in response to cellular stress or damage. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease. Additionally, this compound has been found to have antibacterial and antiviral activity, making it a potential candidate for the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[2-(Trifluoromethyl)quinazolin-4-yl]piperidin-4-one is its potential therapeutic applications in the treatment of cancer, neurological disorders, and infectious diseases. This compound has also been found to have a low toxicity profile, making it a safer alternative to other chemical compounds. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in lab experiments.
Orientations Futures
There are several future directions for 1-[2-(Trifluoromethyl)quinazolin-4-yl]piperidin-4-one research. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the exploration of this compound's potential therapeutic applications in the treatment of cancer, neurological disorders, and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Méthodes De Synthèse
1-[2-(Trifluoromethyl)quinazolin-4-yl]piperidin-4-one can be synthesized through a multistep process that involves the reaction of 2-aminobenzotrifluoride with ethyl oxalyl chloride, followed by the reaction with piperidine. The resulting product is then treated with acetic acid to yield this compound.
Applications De Recherche Scientifique
1-[2-(Trifluoromethyl)quinazolin-4-yl]piperidin-4-one has shown promising results in various scientific research studies. It has been found to have potential therapeutic applications in the treatment of cancer, neurological disorders, and infectious diseases. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease. This compound has also shown antibacterial and antiviral activity, making it a potential candidate for the treatment of infectious diseases.
Propriétés
IUPAC Name |
1-[2-(trifluoromethyl)quinazolin-4-yl]piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c15-14(16,17)13-18-11-4-2-1-3-10(11)12(19-13)20-7-5-9(21)6-8-20/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTWYTPIRDAWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7646260.png)


![(2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7646285.png)



![(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7646331.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B7646340.png)
![1-benzyl-N-[4-(pyridin-4-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7646351.png)

![6-tert-butyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7646371.png)
